molecular formula C12H8ClNO4S B8444612 4-Carboxymethyl-2-(4-chloro-phenyl)-thiazole-5-carboxylic acid

4-Carboxymethyl-2-(4-chloro-phenyl)-thiazole-5-carboxylic acid

Cat. No. B8444612
M. Wt: 297.71 g/mol
InChI Key: RNENAUXXWJECHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08049013B2

Procedure details

Dissolve 2-(4-chloro-phenyl)-4-ethoxycarbonylmethyl-thiazole-5-carboxylic acid ethyl ester (99 g, 280 mmol) in EtOH (500 mL) and add 2 M NaOH (700 mL, 1400 mmol). Heat the mixture to 50° C. for 1.5 h, then cool the solution in an ice bath, and treat with 2.5 M HCl (1 L) and stir for 2 h. Collect the precipitate by filtration, washing with 50% EtOH/water (500 mL), and then washing with water (1 L). Dry in a vacuum oven overnight at 45° C. to give 80.2 g (95%) of the title compound. 1H NMR (DMSO-d6, 500 MHz): δ 13.66 (br s, 1H), 12.55 (br s, 1H), 8.01 (d, 2H, J=8.6), 7.60 (d, 2H, J=8.9), 4.11 (s, 2H).
Name
2-(4-chloro-phenyl)-4-ethoxycarbonylmethyl-thiazole-5-carboxylic acid ethyl ester
Quantity
99 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[S:10][C:9]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[N:8][C:7]=1[CH2:18][C:19]([O:21]CC)=[O:20])=[O:5])C.[OH-].[Na+].Cl>CCO>[C:19]([CH2:18][C:7]1[N:8]=[C:9]([C:11]2[CH:12]=[CH:13][C:14]([Cl:17])=[CH:15][CH:16]=2)[S:10][C:6]=1[C:4]([OH:5])=[O:3])([OH:21])=[O:20] |f:1.2|

Inputs

Step One
Name
2-(4-chloro-phenyl)-4-ethoxycarbonylmethyl-thiazole-5-carboxylic acid ethyl ester
Quantity
99 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=C(S1)C1=CC=C(C=C1)Cl)CC(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool the solution in an ice bath
CUSTOM
Type
CUSTOM
Details
Collect the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
washing with 50% EtOH/water (500 mL)
WASH
Type
WASH
Details
washing with water (1 L)
CUSTOM
Type
CUSTOM
Details
Dry in a vacuum oven overnight at 45° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(O)CC=1N=C(SC1C(=O)O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.